molecular formula C11H20N2O2 B1267515 5-Heptyl-5-methylimidazolidine-2,4-dione CAS No. 5472-89-9

5-Heptyl-5-methylimidazolidine-2,4-dione

Cat. No.: B1267515
CAS No.: 5472-89-9
M. Wt: 212.29 g/mol
InChI Key: YKUGAPPICXMOIM-UHFFFAOYSA-N
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Description

5-Heptyl-5-methylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones, more commonly known as hydantoins . Its molecular formula is C11H20N2O2 . Hydantoins and their derivatives are five-membered heterocyclic rings that serve as privileged scaffolds in modern medicinal and organic chemistry . Researchers value this core structure for its versatility in designing and synthesizing novel compounds with potential biological activity. The specific presence of a heptyl and a methyl substituent at the 5-position of the ring may influence the compound's lipophilicity, steric bulk, and overall pharmacokinetic properties, making it a point of interest for structure-activity relationship (SAR) studies. In scientific research, hydantoin derivatives have been extensively explored for various applications. They are fundamental building blocks in polymer chemistry, for instance in the synthesis of polyhydantoins . In medicinal chemistry, the hydantoin core is a key structural component in several pharmacologically active compounds and has been investigated for a range of therapeutic areas. For example, derivatives like nilutamide, which shares the imidazolidine-2,4-dione structure, are known as antiandrogens used in therapy . Other research avenues include the development of hydantoin-based compounds as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for metabolic disorders, and as potential anticancer agents by targeting pathways such as angiogenesis . The mechanism of action for any biological activity is highly dependent on the specific pattern of substituents on the hydantoin ring, which can enable interactions with biological targets such as enzymes and receptors . This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate for further chemical derivation. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5472-89-9

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

5-heptyl-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C11H20N2O2/c1-3-4-5-6-7-8-11(2)9(14)12-10(15)13-11/h3-8H2,1-2H3,(H2,12,13,14,15)

InChI Key

YKUGAPPICXMOIM-UHFFFAOYSA-N

SMILES

CCCCCCCC1(C(=O)NC(=O)N1)C

Canonical SMILES

CCCCCCCC1(C(=O)NC(=O)N1)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Longer alkyl chains (e.g., heptyl vs.
  • Branched substituents (e.g., isopropyl) may hinder crystallization, affecting melting points and bioavailability .

Aryl-Substituted Derivatives

Arylidene or benzylidene groups at the 5-position introduce π-conjugation, altering electronic properties and bioactivity:

  • 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione : Exhibits 82.9% lipid peroxidation inhibition, comparable to the antioxidant Trolox (62.3%) .
  • 5-(4-Dimethylaminophenyl)imidazolidine-2,4-dione: Demonstrates antidepressant activity (ED50 = 17–42 mg/kg in mice) via non-tricyclic mechanisms .
  • (Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione : Shows UV absorption similar to avobenzone (λmax ~350 nm), suggesting utility as a UV filter .

Comparison with 5-Heptyl-5-methyl Derivative :

  • Aryl substituents enhance π-π stacking interactions, improving binding to biological targets (e.g., enzymes) .
  • In contrast, the heptyl chain lacks aromaticity, favoring hydrophobic interactions in lipid membranes or polymer matrices.

Functional Group Modifications

Thioxo vs. Dione Moieties

Replacing the 2,4-dione with thioxo groups (e.g., 2-thioxoimidazolidin-4-one) alters electronic properties:

  • Thioxo derivatives (e.g., IM-2, IM-4) exhibit reduced dipole moments compared to diones, influencing solubility and receptor affinity .
  • This compound retains the dione structure, likely maintaining hydrogen-bonding capacity critical for enzyme inhibition .

Halogenated Derivatives

  • 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione : Higher melting points (218–220°C) due to halogen-induced crystallinity .
  • Halogens (e.g., Br, Cl) enhance electrophilicity, improving reactivity in cross-coupling reactions .

Challenges for 5-Heptyl-5-methyl Derivative :

  • Long alkyl chains may complicate purification due to low polarity.

Implications :

  • Heptyl derivatives may exhibit lower acute toxicity than aryl analogues due to reduced electrophilicity.

Q & A

Q. What are the common synthetic routes for 5-alkyl-5-methylimidazolidine-2,4-dione derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydantoins with aldehydes or ketones under basic conditions. For example, derivatives with alkyl chains (e.g., heptyl groups) are synthesized via nucleophilic substitution or Mannich reactions. In one protocol, 5-methylimidazolidine-2,4-dione reacts with heptyl bromide in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF) at 60°C for 12 hours . Yield optimization requires inert atmosphere control and stoichiometric excess of the alkylating agent (1.5:1 molar ratio). Purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .

Q. How is structural characterization performed for 5-heptyl-5-methylimidazolidine-2,4-dione?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions. For example, the heptyl chain’s terminal methyl group appears as a triplet at δ ~0.88 ppm, while the imidazolidine ring protons resonate between δ 3.5–4.5 ppm .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 283.2023 [M+H]+^+) validates molecular formula (C12_{12}H22_{22}N2_2O2_2) .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions, as seen in structurally analogous compounds like 5-[acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione .

Q. What preliminary biological assays are used to evaluate imidazolidine-2,4-dione derivatives?

  • Methodological Answer : Initial screening includes:
  • Anticonvulsant Activity : Modified maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models. ED50_{50} values are compared to reference drugs like ethosuximide .
  • Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 10–100 μM. IC50_{50} values <50 μM warrant further study .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically analyzed in imidazolidine-2,4-dione derivatives?

  • Methodological Answer : Use a structure-activity relationship (SAR) approach:
  • Substituent Variation : Compare analogs with alkyl (e.g., heptyl vs. ethyl) or aromatic (e.g., phenyl vs. 4-methoxyphenyl) groups.
  • Biological Data Correlation : Tabulate IC50_{50}, ED50_{50}, or binding affinity against structural features.
Substituent (R)Bioactivity (IC50_{50}, μM)Key Structural Feature
Heptyl28.4 ± 1.2Long alkyl chain
Phenyl45.7 ± 2.1Aromatic π-stacking
4-Methoxyphenyl18.9 ± 0.9Electron-donating group

Data from analogs in suggest bulky alkyl chains enhance membrane permeability, while electron-rich aryl groups improve target binding.

Q. What strategies resolve contradictions in reported synthetic yields for 5-alkylimidazolidine-2,4-diones?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent Purity : Use HPLC-grade solvents and anhydrous conditions to minimize side reactions (e.g., hydrolysis of alkyl halides) .
  • Catalyst Optimization : Screen bases (e.g., K2_2CO3_3 vs. NaH) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
  • Kinetic Monitoring : Employ in situ FTIR or 1^1H NMR to track reaction progress and identify intermediates .

Q. How can computational methods guide the design of imidazolidine-2,4-dione derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding to targets like PPAR-γ (for antidiabetic activity) or BRAF kinase (for anticancer effects). Prioritize compounds with docking scores <−8.0 kcal/mol .
  • ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–4), aqueous solubility, and cytochrome P450 interactions. For example, heptyl-substituted derivatives may require PEGylation to reduce logP >5 .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar imidazolidine-2,4-diones?

  • Methodological Answer : Variations arise from:
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. A549), serum concentration, or incubation time .
  • Stereochemical Purity : Racemic mixtures vs. enantiopure compounds (e.g., (R)- vs. (S)-isomers) may exhibit distinct activities. Chiral HPLC or SFC separates enantiomers for individual testing .
  • Metabolic Stability : Hepatic microsome assays reveal rapid degradation of certain analogs (e.g., t1/2_{1/2} <30 min), masking true potency .

Experimental Design

Q. How to design a robust protocol for scaling up this compound synthesis?

  • Methodological Answer :
  • Pilot-Scale Setup : Use a jacketed reactor with temperature control (±2°C) and mechanical stirring (500 rpm).
  • Process Optimization : Conduct Design of Experiments (DoE) to vary parameters:
  • Temperature: 50–70°C
  • Solvent: THF vs. DMF
  • Catalyst loading: 1–5 mol%
  • Quality Control : Implement in-line FTIR for real-time monitoring and UPLC-MS for batch consistency .

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